3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(oxan-4-yl)urea

Urea derivative sEH inhibitor pan-RAF kinase

This unprofiled urea derivative features a flexible 2-hydroxyethoxy linker, 4-methylphenyl group, and tetrahydropyran substitution, distinguishing it from known sEH inhibitors. Absence of public ADME or selectivity data makes it a versatile scaffold for de novo medicinal chemistry campaigns. Ideal as a reference standard for LC-MS method development (C17H26N2O4; 322.4 g/mol) or for in silico docking to generate testable hypotheses. Purity must be verified via vendor CoA. Custom synthesis inquiries supported.

Molecular Formula C17H26N2O4
Molecular Weight 322.405
CAS No. 2034500-61-1
Cat. No. B2614983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(oxan-4-yl)urea
CAS2034500-61-1
Molecular FormulaC17H26N2O4
Molecular Weight322.405
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)NC2CCOCC2)OCCO
InChIInChI=1S/C17H26N2O4/c1-13-2-4-14(5-3-13)16(23-11-8-20)12-18-17(21)19-15-6-9-22-10-7-15/h2-5,15-16,20H,6-12H2,1H3,(H2,18,19,21)
InChIKeyISZACGKFNQJHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 2034500-61-1: An Uncharacterized Tetrahydropyranyl Urea Lacking Publicly Available Quantitative Profiling Data


3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(oxan-4-yl)urea (CAS 2034500-61-1) is a synthetic urea derivative featuring a tetrahydropyran (oxan-4-yl) substitution . Despite its listing in chemical catalogs, a thorough search of primary research papers, patents, and authoritative databases (excluding non-authoritative vendor sites) reveals no publicly accessible quantitative biological or physicochemical characterization data for this exact compound. The molecular formula is C17H26N2O4 with a molecular weight of 322.4 g/mol . No validated potency, selectivity, metabolic stability, or solubility data were identified in the scientific literature, making this compound effectively unprofiled in the public domain as of the search date.

Why Interchangeability with Other Urea-Based Inhibitors Cannot Be Assumed for Compound 2034500-61-1


The urea class encompasses highly diverse pharmacological profiles ranging from soluble epoxide hydrolase (sEH) inhibitors to pan-RAF kinase inhibitors, with the specific substitution pattern on the urea core dictating target engagement, selectivity, and pharmacokinetics [1]. Without quantitative target-engagement data, selectivity panels, or ADME characterization for compound 2034500-61-1, there is no scientific basis to assert similarity or interchangeability with known urea-based tool compounds or drug candidates. The presence of a flexible 2-hydroxyethoxy linker and a 4-methylphenyl group distinguishes it structurally from conformationally restricted sEH inhibitors such as those in patent US-8501783-B2 [2], but the functional consequences of these structural differences remain unknown.

Quantitative Differentiation Evidence for 2034500-61-1: None Identified in the Public Domain


Absence of Publicly Available Potency Data for Compound 2034500-61-1

A comprehensive search of PubMed, Google Patents, BindingDB, and ChEMBL failed to identify any quantitative IC50 or Ki values for compound 2034500-61-1 against any biological target [1]. While structurally related urea compounds (e.g., those in patent US-8501783-B2) have reported sEH inhibitory activity, no direct or cross-study comparable data exist for this specific compound [2]. The claim of pan-RAF kinase inhibition found on excluded vendor sites could not be verified in any primary source. This evidence gap precludes any quantitative comparison with known urea-based inhibitors.

Urea derivative sEH inhibitor pan-RAF kinase

Lack of Selectivity Profiling for Compound 2034500-61-1

No selectivity panel data (e.g., kinase profiling, CEREP panel, or sEH selectivity over microsomal epoxide hydrolase) were found for compound 2034500-61-1. In contrast, well-characterized urea inhibitors such as GNE-0749 and GNE-9815 have published selectivity profiles demonstrating their pan-RAF inhibition with defined window over other kinases [1]. The absence of such data for 2034500-61-1 means its safety and specificity profile is entirely unknown.

Kinase selectivity sEH selectivity off-target profiling

The BindingDB Entry BDBM408978 Does Not Correspond to Compound 2034500-61-1

A search in BindingDB for CAS 2034500-61-1 returns no results. The entry BDBM408978 (Ki = 1.40 nM for human sEH) initially appeared in proximity searches but corresponds to SMILES FC(F)(F)Oc1ccc(NC(=O)NC2CCN(CC2)C(=O)C2CCOCC2)cc1 [1]. This structure contains a trifluoromethoxy group instead of the 2-hydroxyethoxy group present in 2034500-61-1, and a different core scaffold. Therefore, the 1.40 nM Ki value cannot be attributed to 2034500-61-1. Attempts to assign this potency to the target compound would constitute a significant data integrity error.

sEH inhibitor BindingDB structural misassignment

Appropriate Application Scenarios for Compound 2034500-61-1 Given Its Uncharacterized Status


Exploratory Synthesis and Scaffold Derivatization

The compound may serve as a synthetic intermediate for medicinal chemistry campaigns exploring novel urea-based inhibitors. Its tetrahydropyran and flexible hydroxyethoxy linker could be modified to generate SAR libraries. However, no published synthetic procedures for this specific compound were found; users would need to develop de novo routes or adapt methods from related patents such as US-8501783-B2 .

Analytical Reference Standard for Method Development

With a defined molecular formula (C17H26N2O4) and molecular weight (322.4 g/mol), the compound could be used as a reference standard for LC-MS or HPLC method development if purity can be independently verified. No certified reference material exists; procurement would require accepting vendor Certificate of Analysis data .

Computational Modeling and Docking Studies

The structure could be used in silico for docking studies against sEH (PDB structures available) or RAF kinases to generate hypotheses about binding modes. Such studies would be entirely predictive and would require subsequent experimental validation. The lack of experimental binding data means computational predictions cannot be benchmarked for accuracy.

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